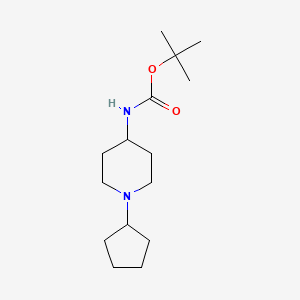
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
Descripción general
Descripción
“tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 936221-73-7 . It has a molecular weight of 268.4 and its IUPAC name is tert-butyl 1-cyclopentyl-4-piperidinylcarbamate . The compound is typically stored at 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) . This indicates that the compound contains a cyclopentyl group and a piperidinyl group attached to a carbamate group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.4 . It is typically stored at 4°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is often used in the synthesis of other complex molecules. For instance, it has been used as a starting material in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
Protection of Amines
The tert-butyl (Boc) group of this compound is widely used for the protection of amines during chemical reactions . This is particularly useful in the synthesis of peptides and other biologically active molecules.
Catalyst and Solvent-Free Media
The compound has been used in an eco-friendly route for the almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography.
Nonlinear Optical (NLO) Behavior
The compound has been studied for its nonlinear optical (NLO) behavior using density functional theory (DFT) . This makes it potentially useful in the field of optoelectronics.
Solid Phase Synthesis
The compound has been used to protect amine in the solid phase synthesis of peptides . This is a crucial step in the production of many pharmaceuticals and biologically active compounds.
Green Chemistry
The compound plays a significant role in the development of green chemistry. Its use in catalyst and solvent-free conditions for the protection of amines is a step towards more sustainable and environmentally friendly chemical processes .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYFIMWBZGFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693178 | |
| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |
CAS RN |
936221-73-7 | |
| Record name | tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

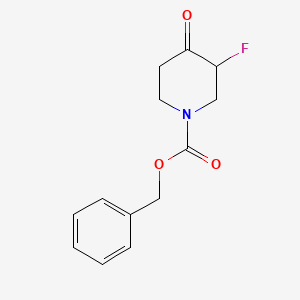
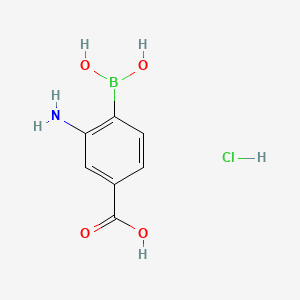
Methanone](/img/structure/B581994.png)
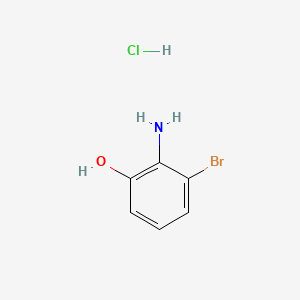
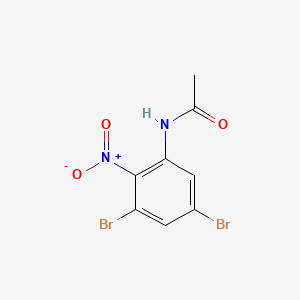
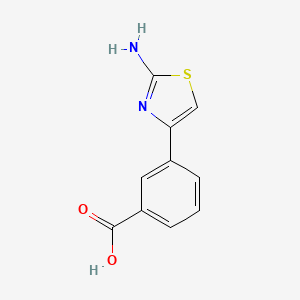




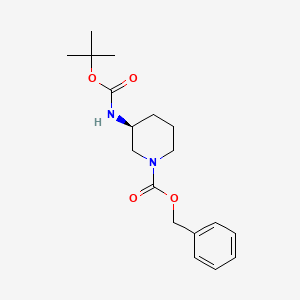
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)

